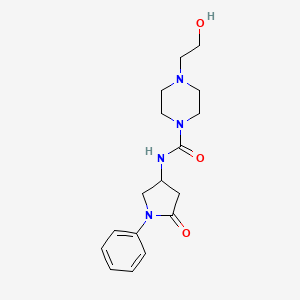
4-(2-hydroxyethyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-hydroxyethyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide, also known as 4-HE-NOPC, is an organic compound that is gaining increasing attention due to its potential applications in the field of scientific research. 4-HE-NOPC has been found to possess a range of biochemical and physiological effects, making it a useful tool for furthering our understanding of many biological processes.
Mecanismo De Acción
4-(2-hydroxyethyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide has been found to interact with various proteins, such as G-protein coupled receptors, and to modulate their activity. It has also been found to interact with certain neurotransmitters, such as serotonin, and to modulate their activity as well.
Biochemical and Physiological Effects
4-(2-hydroxyethyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide has been found to have a range of biochemical and physiological effects. It has been found to modulate the activity of G-protein coupled receptors, to modulate the activity of certain neurotransmitters, and to have an affinity for certain proteins. It has also been found to have anti-inflammatory and anti-oxidant properties, and to modulate the activity of certain enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2-hydroxyethyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide is a useful tool for studying a variety of biological processes, and has several advantages for lab experiments. It is relatively easy to synthesize and purify, and can be used in a variety of experimental systems. However, it is not suitable for use in in vivo studies, as it is not stable in physiological conditions.
Direcciones Futuras
The potential future directions of 4-(2-hydroxyethyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide research are numerous. It could be used to study the effects of drugs on the central nervous system, as well as to explore the mechanisms of various diseases and disorders. It could also be used to develop new drugs and treatments, as well as to study the effects of environmental toxins. Additionally, it could be used to study the effects of aging and to develop new strategies for preventing age-related diseases. Finally, it could be used to explore the effects of nutrition on health, as well as to develop new dietary strategies for improving health outcomes.
Métodos De Síntesis
4-(2-hydroxyethyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide can be synthesized from the reaction of 2-hydroxyethyl piperazine-1-carboxamide and 5-oxo-1-phenylpyrrolidin-3-yl chloride. The reaction is performed in an organic solvent such as acetonitrile, and the resulting product is purified by column chromatography. The purity of the product can be assessed by thin layer chromatography.
Aplicaciones Científicas De Investigación
4-(2-hydroxyethyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide is being investigated as a potential tool for studying a variety of biological processes. It has been found to interact with various proteins, such as G-protein coupled receptors, and has been used to study the effects of these proteins on cell signaling pathways. It has also been used to study the effects of drugs on the central nervous system, and has been found to have an affinity for certain neurotransmitters.
Propiedades
IUPAC Name |
4-(2-hydroxyethyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3/c22-11-10-19-6-8-20(9-7-19)17(24)18-14-12-16(23)21(13-14)15-4-2-1-3-5-15/h1-5,14,22H,6-13H2,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHHYWFGEXWFPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C(=O)NC2CC(=O)N(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-hydroxyethyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(4-chlorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B6482464.png)
![ethyl 4-{2-[3-(3-chloro-4-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetyl}piperazine-1-carboxylate](/img/structure/B6482469.png)
![2-[3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N,N-dimethyl-3-oxobutanamide](/img/structure/B6482471.png)
![N-(2-ethoxyphenyl)-3-[3-(4-methoxyphenyl)propanamido]-1-benzofuran-2-carboxamide](/img/structure/B6482479.png)
![N-(2H-1,3-benzodioxol-5-yl)-3-[4-(propan-2-yloxy)benzamido]-1-benzofuran-2-carboxamide](/img/structure/B6482484.png)

![6-amino-1-(3,4-dimethylphenyl)-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,4-dihydropyrimidin-4-one](/img/structure/B6482492.png)
![2-{[(4-bromophenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6482510.png)
![1,7-dimethyl-3-(3-methylbutyl)-9-(2-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B6482518.png)
![N-[2-(dimethylamino)ethyl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)acetamide hydrochloride](/img/structure/B6482524.png)
![ethyl 4-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbamoyl}piperazine-1-carboxylate](/img/structure/B6482534.png)
![1-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B6482540.png)
![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]morpholine-4-carboxamide](/img/structure/B6482542.png)
![4-acetyl-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B6482549.png)